molecular formula C8H10O2S2 B1433023 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid CAS No. 1394041-05-4

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid

Cat. No. B1433023
M. Wt: 202.3 g/mol
InChI Key: QIJGPJZVZPAKLS-UHFFFAOYSA-N
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Description

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is an organic compound with the formula SC4H3CO2H . The compound has a molecular weight of 202.3 .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a related compound, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .


Molecular Structure Analysis

The molecular structure of 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI code for this compound is 1S/C8H10O2S2/c1-5-6(4-11-2)3-7(12-5)8(9)10/h3H,4H2,1-2H3,(H,9,10) .


Chemical Reactions Analysis

Thiophene derivatives, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, are often used as substrates in coupling reactions and olefinations . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .

It is stored at room temperature .

Scientific Research Applications

Mass Spectral Analysis

The mass spectra of substituted thiophene-2-carboxylic acids, including 5-methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, have been studied for differentiating isomeric compounds. This analysis is crucial in identifying and characterizing the fragmentation patterns of such compounds (Fisichella et al., 1982).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various thiophene derivatives. These studies include the preparation of isomeric compounds and their subsequent transformations, demonstrating the versatility of thiophene-2-carboxylic acids in synthetic chemistry (Campaigne & Abe, 1975).

Reactions with Electron-Acceptor Substituents

Studies on the reactions of thiophene-2-carboxylic acid with electron-acceptor substituents have been performed. These reactions yield a mix of methyl derivatives, illustrating the reactivity of these compounds in different chemical environments (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Application in Polymer Science

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid and its derivatives have been used in the synthesis of polymers. These polymers, derived from thiophene-containing aromatic diamines, exhibit remarkable thermal, mechanical, and optical properties, showcasing the potential of thiophene-2-carboxylic acids in advanced material science (Fukuzaki et al., 2010).

Exploration in Coordination Chemistry

The compound has been utilized in the study of coordination polymers, where it acts as a ligand to bind with metal ions. This research explores the structural assembly and properties of these complexes, contributing to the field of inorganic chemistry and materials science (Xue et al., 2015).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Thiophene-based analogs, including 5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis and applications of these compounds.

properties

IUPAC Name

5-methyl-4-(methylsulfanylmethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S2/c1-5-6(4-11-2)3-7(12-5)8(9)10/h3H,4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJGPJZVZPAKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192794
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid

CAS RN

1394041-05-4
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-[(methylthio)methyl]-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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